Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate
Description
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate is a synthetic carbamate derivative featuring a pyrrolidine core modified with an (S)-2-aminopropanoyl group, a cyclopropylcarbamate moiety, and a benzyl protective group. Key features include:
Properties
Molecular Formula |
C19H27N3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C19H27N3O3/c1-14(20)18(23)21-11-5-8-17(21)12-22(16-9-10-16)19(24)25-13-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,20H2,1H3 |
InChI Key |
OGUXCAFCWBTJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors under specific reaction conditions . The benzyl and cyclopropyl groups are then introduced through subsequent reactions, often involving the use of reagents such as benzyl chloride and cyclopropylamine .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, while the benzyl and cyclopropyl groups contribute to the compound’s overall stability and activity . The exact pathways involved may vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Analog 1: Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate (CAS 1354033-30-9)
- Molecular formula : C₁₆H₂₃N₃O₃.
- Molecular weight : 305.37 g/mol.
- Key differences: Positional isomerism: The aminopropanoyl group is attached to pyrrolidin-3-yl instead of pyrrolidin-2-yl. Absence of cyclopropylcarbamate substituent.
- Applications : Used in peptide synthesis due to high purity (NLT 98%) and stability under standard coupling conditions.
Analog 2: Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate (CAS 1354027-02-3)
- Molecular formula : C₂₀H₃₁N₃O₃.
- Molecular weight : 373.49 g/mol.
- Key differences: Extended side chain: 3-methylbutanoyl group replaces aminopropanoyl, increasing hydrophobicity. Retains cyclopropylcarbamate, suggesting shared steric effects.
- Synthesis : Likely involves Pd-catalyzed cross-coupling (similar to ’s arylations).
Analog 3: [(1R,2R)-2-[Methyl[[1-[{(R)-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl}methyl]-1H-1,2,3-triazol-4-yl]methyl]amino]cyclohexyl]carbamate (19d)
- Source : .
- Trifluoroacetyl group enhances electrophilicity.
- Synthesis : Cu-catalyzed Huisgen cycloaddition (click chemistry), differing from carbamate analogs’ peptide-based routes.
Research Findings and Functional Insights
- Stereochemistry: The (S)-configuration in the aminopropanoyl group (target compound) may enhance receptor binding specificity compared to racemic analogs.
- Cyclopropyl Impact : Cyclopropylcarbamate in Analog 2 and the target compound likely improves metabolic stability by resisting hydrolytic cleavage.
- Synthetic Efficiency : Cu-catalyzed methods () offer rapid triazole formation, while Pd-mediated routes () enable complex arylations.
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